N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-methoxybenzamide
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Overview
Description
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-methoxybenzamide is a complex organic compound that features a benzofuran ring, a hydroxypropyl group, and a methoxybenzamide moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, due to its unique structure, has garnered interest in various fields of scientific research.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been utilized as anticancer agents and have shown significant cell growth inhibitory effects in different types of cancer cells .
Mode of Action
It is known that benzofuran derivatives exhibit good antimicrobial activity when the substituent on the 4-position contains halogens or hydroxyl groups . This suggests that the hydroxyl group in the compound could play a crucial role in its interaction with its targets.
Biochemical Pathways
Benzofuran derivatives have been associated with a wide range of biological and pharmacological activities . They have been developed and utilized as anticancer agents , indicating that they may affect pathways related to cell growth and proliferation.
Pharmacokinetics
It is known that improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing . This suggests that the compound could have favorable pharmacokinetic properties.
Result of Action
Some substituted benzofurans have shown dramatic anticancer activities . They have significant cell growth inhibitory effects, with inhibition rates varying in different types of cancer cells .
Action Environment
It is known that benzofuran compounds are widely distributed in higher plants such as asteraceae, rutaceae, liliaceae, and cyperaceae . This suggests that the compound could be influenced by factors such as pH, temperature, and the presence of other compounds in its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-methoxybenzamide typically involves multiple steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Introduction of Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction using appropriate alkylating agents.
Attachment of Methoxybenzamide Moiety: The final step involves the coupling of the benzofuran derivative with 4-methoxybenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and photochemical reactions may be employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, converting it to an amine.
Substitution: The methoxy group on the benzamide ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential anti-tumor and antibacterial properties.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simpler compound with similar biological activities.
Benzothiophene: Another heterocyclic compound with comparable properties.
Coumarin: Known for its anti-coagulant and anti-tumor activities.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-19(22,17-11-14-5-3-4-6-16(14)24-17)12-20-18(21)13-7-9-15(23-2)10-8-13/h3-11,22H,12H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZCNCZPZCPTOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)OC)(C2=CC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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